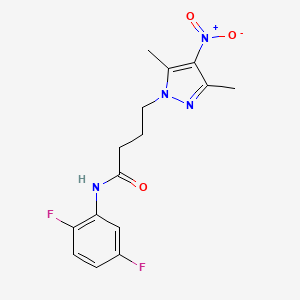![molecular formula C16H14N6S B11487975 13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11487975.png)
13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene” (let’s call it “Compound X” for brevity) is a complex heterocyclic compound. Its unique fused-ring system combines pyridine, thiazole, and azepine moieties, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes::
De Novo Synthesis:
Modification of Existing Compounds:
- Cyclization reactions often require carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
- Protecting groups may be used to prevent unwanted side reactions during synthesis.
- While industrial-scale production details are proprietary, pharmaceutical companies and research institutions have explored scalable methods for Compound X.
Chemical Reactions Analysis
Reactions Undergone::
Ring-Opening:
- Compound X’s reactivity leads to diverse products, including derivatives with altered pharmacological properties.
Scientific Research Applications
Compound X finds applications across disciplines:
Mechanism of Action
- Compound X’s effects likely involve interactions with cellular targets.
- It may modulate signaling pathways, enzyme activity, or gene expression.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its intricate fused-ring system.
- Similar compounds include pyridine derivatives, thiazoles, and azepines.
- none precisely match Compound X’s structural complexity.
Properties
Molecular Formula |
C16H14N6S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H14N6S/c1-21-7-4-11-12(8-21)23-16-13(11)15-19-14(20-22(15)9-18-16)10-2-5-17-6-3-10/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
MRSHGJJNGDSZQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487901.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide](/img/structure/B11487905.png)
![[4-(3,4-Diethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11487907.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11487908.png)
![5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11487917.png)
![methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11487922.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11487923.png)
![2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11487925.png)
![N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11487926.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11487957.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclopentanecarboxamide](/img/structure/B11487965.png)

